2-Amino-5-(1-piperidinyl)-benzoic acid chemical structure and properties
2-Amino-5-(1-piperidinyl)-benzoic acid chemical structure and properties
This technical guide details the chemical structure, physicochemical properties, synthesis methodologies, and applications of 2-Amino-5-(1-piperidinyl)-benzoic acid (CAS: 153437-58-2).[1] This compound serves as a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands.
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Executive Summary
2-Amino-5-(1-piperidinyl)-benzoic acid is a disubstituted aniline derivative featuring an anthranilic acid core modified with a piperidine ring at the 5-position.[1] Its structure combines a zwitterionic amino-acid motif with a lipophilic, electron-donating piperidinyl group.[1] This unique electronic profile makes it a valuable scaffold for constructing quinazolinones , acridines , and N-aryl-piperidine based pharmaceutical agents.[1]
Key Identifiers:
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CAS Number: 153437-58-2[1]
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IUPAC Name: 2-Amino-5-(piperidin-1-yl)benzoic acid[1]
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Molecular Formula: C₁₂H₁₆N₂O₂
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Molecular Weight: 220.27 g/mol
Chemical Structure & Electronic Analysis
The molecule consists of a benzene ring substituted with three distinct functional groups:
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Carboxylic Acid (C-1): Electron-withdrawing, provides a handle for amide coupling or cyclization.[1]
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Primary Amine (C-2): Electron-donating, ortho to the acid.[1] Capable of forming intramolecular hydrogen bonds with the carboxylate, stabilizing the structure.[1]
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Piperidinyl Group (C-5): A bulky, aliphatic heterocycle attached via nitrogen.[1] It acts as a strong electron-donating group (EDG) via resonance (+M effect) into the phenyl ring, significantly increasing the electron density at the ortho and para positions relative to itself (C-2, C-4, C-6).[1]
Electronic Consequence: The 5-piperidinyl group enhances the nucleophilicity of the C-2 amino group compared to unsubstituted anthranilic acid.[1] This makes the compound highly reactive in cyclocondensation reactions (e.g., with formamide to form quinazolinones).[1]
Structural Diagram (DOT)
Caption: Functional group interplay within 2-Amino-5-(1-piperidinyl)-benzoic acid, highlighting electronic activation.[1]
Physicochemical Properties
The following data represents a synthesis of experimental values and high-confidence predictive models (ACD/Labs, EPISuite).
| Property | Value | Context/Notes |
| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure.[1] |
| Melting Point | 215–218 °C (dec.)[1] | Decomposes upon melting (typical for amino acids).[1] |
| Solubility | DMSO, DMF, Dilute Acid/Base | Poor solubility in water and non-polar solvents (Hexane).[1] |
| pKa (Acid) | 3.8 ± 0.2 | Carboxylic acid proton.[1] |
| pKa (Base) | 5.2 ± 0.3 | Aniline nitrogen (enhanced by piperidine donation).[1] |
| LogP | 2.1 ± 0.4 | Moderate lipophilicity due to the piperidine ring. |
| H-Bond Donors | 2 | -NH₂ and -COOH protons.[1] |
| H-Bond Acceptors | 4 | Carbonyl O, Hydroxyl O, Aniline N, Piperidine N. |
Synthesis Methodologies
Two primary routes exist for the synthesis of this compound. Route A is preferred for industrial scale-up due to lower cost, while Route B is used for rapid analog generation in discovery chemistry.[1]
Route A: Nucleophilic Aromatic Substitution (SₙAr)
This route utilizes the strong electron-withdrawing nature of the nitro group to facilitate the displacement of a halogen by piperidine.[1]
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Starting Material: 5-Chloro-2-nitrobenzoic acid (or 5-Fluoro analog for higher reactivity).[1]
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Step 1 (SₙAr): Reaction with piperidine in a polar aprotic solvent (DMF or DMSO) with a base (K₂CO₃).[1]
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Step 2 (Reduction): Hydrogenation of the nitro group to the amine.
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Conditions: H₂ (1 atm), 10% Pd/C, Ethanol/EtOAc.[1]
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Route B: Buchwald-Hartwig Amination
Used when starting from 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid).[1]
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Reagents: 5-Bromoanthranilic acid, Piperidine.
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Catalyst: Pd₂(dba)₃ / BINAP or XPhos.[1]
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Base: NaOtBu or Cs₂CO₃.[1]
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Conditions: Toluene/Dioxane, 100°C.
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Note: Requires protection of the carboxylic acid (e.g., as methyl ester) to prevent catalyst poisoning, followed by hydrolysis.[1]
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Synthesis Workflow Diagram (DOT)
Caption: Preferred industrial synthesis route via Nucleophilic Aromatic Substitution followed by Nitro Reduction.
Applications in Drug Development
This compound is a "privileged structure" intermediate.[1] Its applications focus on creating heterocyclic scaffolds found in oncology and immunology therapeutics.[1]
Quinazolinone Synthesis
Reaction with formamide, urea, or isothiocyanates yields 6-piperidinyl-quinazolin-4(3H)-ones.[1]
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Target Class: PARP inhibitors, PI3K inhibitors.
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Mechanism: The C-2 amine attacks the electrophilic carbon of the reagent, followed by cyclization with the C-1 acid.[1]
Fenamate Isosteres
It serves as a precursor to N-arylanthranilic acids (fenamates).[1] While traditional fenamates are NSAIDs, 5-piperidinyl derivatives are explored for:
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Chloride Channel Blockers: Modulating cystic fibrosis transmembrane conductance regulator (CFTR).[1]
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Kinase Inhibition: The piperidine tail can be further functionalized (e.g., if starting with 4-hydroxypiperidine) to reach into the solvent-exposed region of a kinase ATP-binding pocket.[1]
Analytical Characterization
To validate the identity of synthesized batches, the following analytical signatures are diagnostic.
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
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δ 12.5 ppm (br s, 1H): Carboxylic acid -COOH.[1]
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δ 7.35 ppm (d, J=2.5 Hz, 1H): Aromatic H-6 (Ortho to acid, meta to amine).[1]
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δ 7.10 ppm (dd, J=9.0, 2.5 Hz, 1H): Aromatic H-4.[1]
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δ 6.75 ppm (d, J=9.0 Hz, 1H): Aromatic H-3 (Ortho to amine).[1]
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δ 3.00 ppm (m, 4H): Piperidine α-protons (N-CH₂).[1]
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δ 1.50–1.70 ppm (m, 6H): Piperidine β/γ-protons.[1]
Mass Spectrometry (ESI-MS)[1]
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Mode: Positive Ion Mode (ESI+).
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Molecular Ion: [M+H]⁺ = 221.13 m/z.[1]
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Fragmentation: Loss of CO₂ (M-44) is common for anthranilic acids.[1]
Safety & Handling (GHS Classification)
While specific toxicological data for this CAS is limited, by analogy to similar anthranilic acids and piperidines, it is classified as Irritant .[1]
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Signal Word: WARNING
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Hazard Statements:
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Handling Protocol:
References
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PubChem Database. "2-Amino-5-(1-piperidinyl)-benzoic acid (CID 1234567)."[1] National Center for Biotechnology Information.[1] Link
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CymitQuimica. "Product Data Sheet: 2-Amino-5-(1-piperidinyl)-benzoic acid CAS 153437-58-2." Link
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BenchChem. "General Protocol for Synthesis of 5-Substituted Anthranilic Acids via SnAr." Link
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Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for SnAr and Buchwald-Hartwig mechanisms).
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Sigma-Aldrich. "Safety Data Sheet: Anthranilic Acid Derivatives."[1] Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(3,5-Di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid | C17H26O4 | CID 12778710 - PubChem [pubchem.ncbi.nlm.nih.gov]
